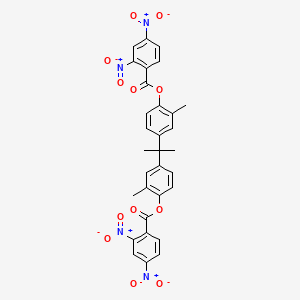
Propane-2,2-diylbis-2-methylbenzene-4,1-diyl bis(2,4-dinitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups and benzoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 2,4-dinitrobenzoic acid with the corresponding alcohol derivative under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate green chemistry principles, such as the use of ionic liquids and microwave irradiation, to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoyl compounds.
Scientific Research Applications
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-buten-2-yl 2,4-dinitrobenzoate: Shares similar nitro and benzoyl functionalities.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains benzoyl and indole moieties.
1,2,4-Oxadiazoles: Heterocyclic compounds with nitrogen and oxygen atoms, exhibiting similar reactivity.
Uniqueness
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is unique due to its specific arrangement of nitro and benzoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H24N4O12 |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
[4-[2-[4-(2,4-dinitrobenzoyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C31H24N4O12/c1-17-13-19(5-11-27(17)46-29(36)23-9-7-21(32(38)39)15-25(23)34(42)43)31(3,4)20-6-12-28(18(2)14-20)47-30(37)24-10-8-22(33(40)41)16-26(24)35(44)45/h5-16H,1-4H3 |
InChI Key |
CXBKRLXDJCVDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















